

ML 10302 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML 10302 hydrochloride

Cat. No.: B609118

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This document provides a comprehensive technical overview of **ML 10302 hydrochloride**, a potent and selective 5-HT₄ receptor partial agonist. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological and molecular characteristics of this compound.

Chemical and Physical Properties

ML 10302 hydrochloride is the hydrochloride salt of ML 10302. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	4-Amino-5-chloro-2-methoxybenzoic acid 2-(1-piperidiny)ethyl ester hydrochloride	[1]
Molecular Formula	C ₁₅ H ₂₂ Cl ₂ N ₂ O ₃	[2][3][4]
Molecular Weight	349.25 g/mol	[1][2][3]
CAS Number	186826-17-5	[2]

Pharmacological Data

ML 10302 hydrochloride is a high-affinity partial agonist for the 5-HT4 receptor. Its selectivity for the 5-HT4 receptor over the 5-HT3 receptor is a key feature of its pharmacological profile.

Parameter	Value	Receptor	Reference
Ki	1.07 nM	5-HT4	[2]
Ki	782 nM	5-HT3	[2]
EC ₅₀	4 nM	5-HT4	[2]
Selectivity	> 680-fold for 5-HT4 over 5-HT3	-	[2]

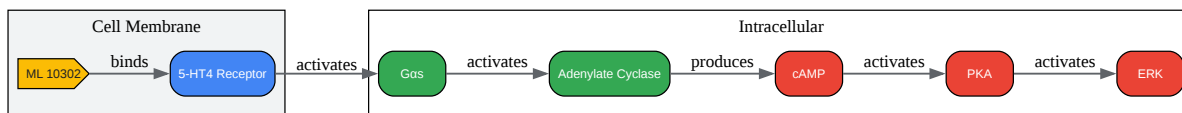
Mechanism of Action: 5-HT4 Receptor Signaling

ML 10302 hydrochloride exerts its effects by activating 5-HT4 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that can modulate various cellular processes. Two primary signaling pathways have been identified for the 5-HT4 receptor.

G α s-Coupled Pathway

The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G-protein, G α s. This initiates a cascade of events:

- **Adenylate Cyclase Activation:** G α s activates adenylate cyclase.
- **cAMP Production:** Activated adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- **PKA and ERK Activation:** cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, can lead to the activation of the Extracellular signal-Regulated Kinase (ERK).

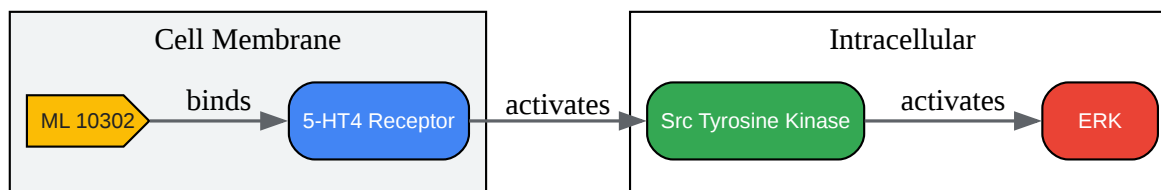


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Gas-Coupled Signaling Pathway of the 5-HT4 Receptor.

G-Protein Independent Pathway

In addition to the canonical Gαs pathway, the 5-HT4 receptor can also signal independently of G-proteins through the activation of the Src tyrosine kinase. This pathway also leads to the activation of ERK.



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G-Protein Independent Signaling of the 5-HT4 Receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **ML 10302 hydrochloride** are provided below. These protocols are based on established methods and the available literature.

5-HT4 Receptor Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of **ML 10302 hydrochloride** for the 5-HT4 receptor. The specific details may have varied in the original study by Langlois et al. (1994).

Objective: To determine the inhibitory constant (K_i) of **ML 10302 hydrochloride** at the 5-HT₄ receptor.

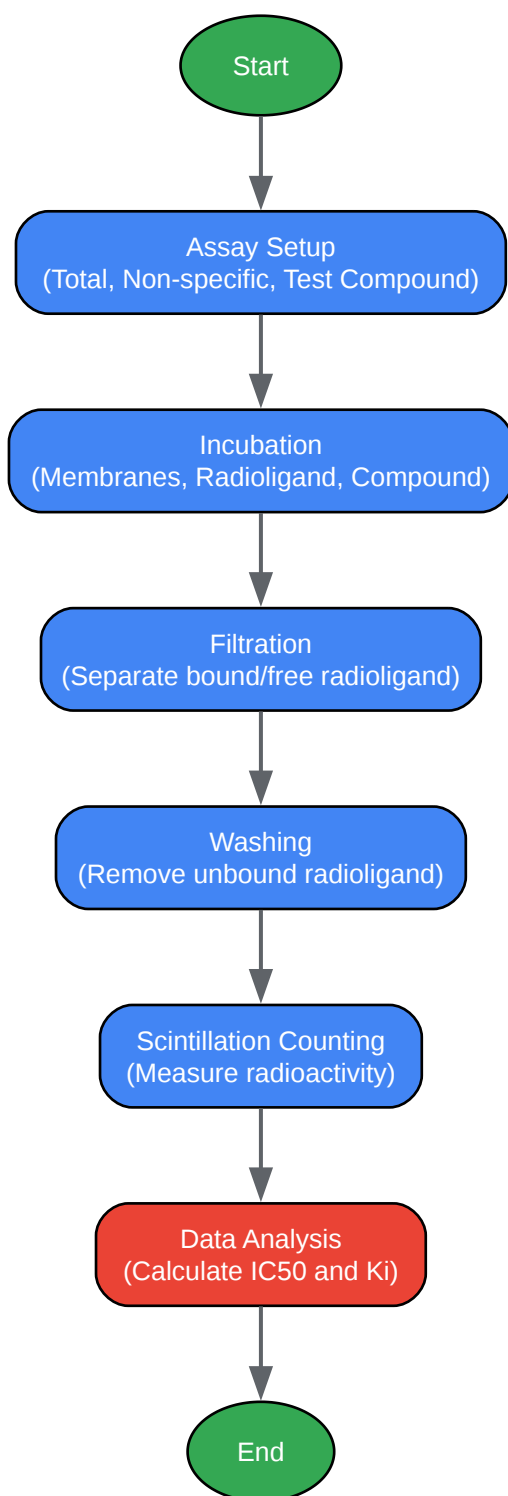
Materials:

- Membrane preparations from cells expressing the 5-HT₄ receptor.
- Radioligand: [³H]-GR113808.
- Non-specific binding control: A high concentration of an unlabeled 5-HT₄ antagonist (e.g., GR113808).
- Test compound: **ML 10302 hydrochloride**.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine.
- Scintillation cocktail and counter.

Procedure:

- Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of **ML 10302 hydrochloride**.
- Incubation: Add the membrane preparation, [³H]-GR113808, and either buffer (for total binding), unlabeled antagonist (for non-specific binding), or **ML 10302 hydrochloride** to the respective wells. Incubate at room temperature for 60-90 minutes to reach equilibrium.
- Filtration: Rapidly filter the contents of the wells through the glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC_{50} value of **ML 10302 hydrochloride** and calculate the K_i using the Cheng-Prusoff equation.



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Workflow for the 5-HT4 Receptor Radioligand Binding Assay.

In Vivo Measurement of Soluble Amyloid Precursor Protein Alpha (sAPP α)

This protocol is based on the study by Cachard-Chastel et al. (2007) which demonstrated that **ML 10302 hydrochloride** increases sAPP α levels in the cortex of mice.[\[4\]](#)

Objective: To measure the effect of **ML 10302 hydrochloride** on sAPP α levels in the mouse brain.

Animal Model:

- 8-week-old adult male C57BL/6j wild-type mice (23-27 g).[\[2\]](#)

Drug Administration:

- **ML 10302 hydrochloride** was administered via subcutaneous (s.c.) injection at doses of 5, 10, and 20 mg/kg.[\[2\]](#)
- Control animals received a saline injection.

Procedure:

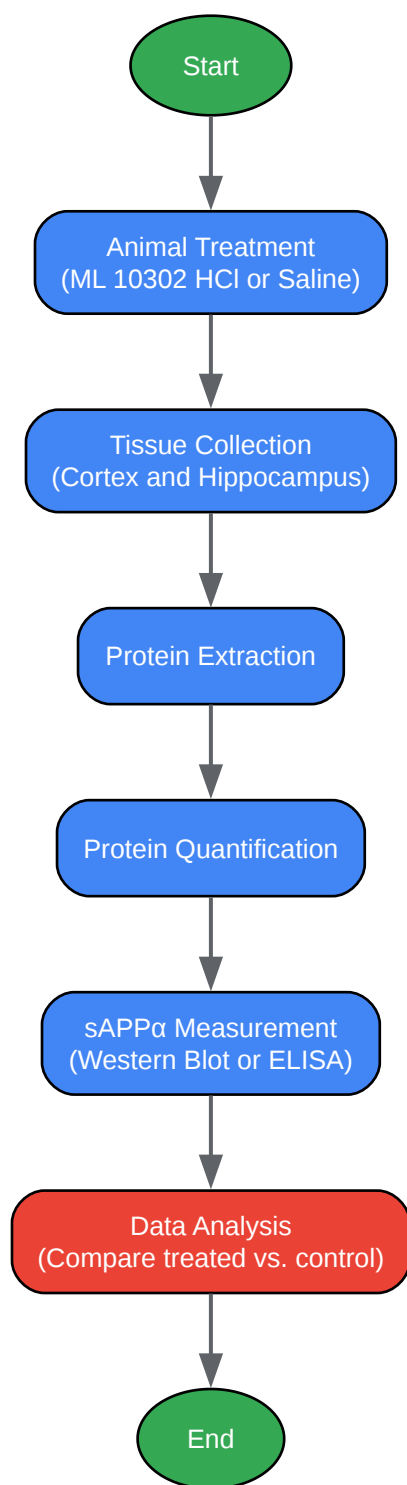
- Treatment: Administer the specified doses of **ML 10302 hydrochloride** or saline to the mice.
- Tissue Collection: After a 90-minute treatment period, euthanize the mice and dissect the cortex and hippocampus.
- Protein Extraction: Homogenize the brain tissue in an appropriate lysis buffer to extract proteins. Centrifuge the homogenate and collect the supernatant containing the soluble proteins.
- Protein Quantification: Determine the total protein concentration in each sample using a standard protein assay (e.g., BCA assay).
- sAPP α Measurement:
 - Western Blotting: Separate the protein extracts by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for sAPP α (e.g., R1736

antiserum). Use a suitable secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of sAPP α .

- ELISA: Alternatively, use a commercially available ELISA kit for the quantitative measurement of mouse sAPP α in the brain extracts.

Data Analysis:

- Compare the sAPP α levels in the **ML 10302 hydrochloride**-treated groups to the saline-treated control group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of any observed differences. The expected result is a significant increase in sAPP α levels in the cortex of mice treated with **ML 10302 hydrochloride**.[\[2\]](#)



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Workflow for the *In Vivo* Measurement of sAPP α .

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References

- 1. Serotonin Modulation of Dorsoventral Hippocampus in Physiology and Schizophrenia [mdpi.com]
- 2. Development of Novel Potential Pleiotropic Compounds of Interest in Alzheimer's Disease Treatment through Rigidification Strategy [mdpi.com]
- 3. Alzheimer's Disease and Age-Related Memory Decline (Preclinical) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT4 receptor agonists increase sAPP α levels in the cortex and hippocampus of male C57BL/6j mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ML 10302 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609118#ml-10302-hydrochloride-molecular-weight-and-formula]

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